molecular formula C17H34N8O6 B14209449 Glycyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-serine CAS No. 798540-54-2

Glycyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-serine

Katalognummer: B14209449
CAS-Nummer: 798540-54-2
Molekulargewicht: 446.5 g/mol
InChI-Schlüssel: CETCMWHZXKLPHB-SRVKXCTJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Glycyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-serine is a synthetic peptide compound. Peptides are short chains of amino acids linked by peptide bonds, and they play crucial roles in various biological processes. This particular compound is composed of glycyl, lysyl, ornithyl, and serine residues, with a unique diaminomethylidene group attached to the ornithyl residue.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the resin-bound peptide.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Glycyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-serine can undergo various chemical reactions, including:

    Oxidation: The serine residue can be oxidized to form a hydroxyl group.

    Reduction: The diaminomethylidene group can be reduced to form a simpler amine group.

    Substitution: The lysyl and ornithyl residues can participate in substitution reactions with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Hydroxylated serine derivatives.

    Reduction: Aminated derivatives of the diaminomethylidene group.

    Substitution: Modified peptides with substituted lysyl or ornithyl residues.

Wissenschaftliche Forschungsanwendungen

Glycyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-serine has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and modification.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for potential therapeutic applications, such as targeting specific receptors or enzymes.

    Industry: Utilized in the development of peptide-based materials and coatings.

Wirkmechanismus

The mechanism of action of Glycyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-serine involves its interaction with specific molecular targets, such as enzymes or receptors. The diaminomethylidene group may play a role in binding to these targets, influencing their activity and downstream signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Glycyl-L-lysyl-L-ornithyl-L-serine: Lacks the diaminomethylidene group, resulting in different chemical properties and biological activities.

    Glycyl-L-lysyl-N~5~-(methylidene)-L-ornithyl-L-serine: Contains a methylidene group instead of a diaminomethylidene group, leading to variations in reactivity and function.

Uniqueness

Glycyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-serine is unique due to the presence of the diaminomethylidene group, which imparts distinct chemical and biological properties. This group can enhance binding affinity to specific targets and influence the compound’s reactivity in various chemical reactions.

Eigenschaften

CAS-Nummer

798540-54-2

Molekularformel

C17H34N8O6

Molekulargewicht

446.5 g/mol

IUPAC-Name

(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[(2-aminoacetyl)amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C17H34N8O6/c18-6-2-1-4-10(23-13(27)8-19)14(28)24-11(5-3-7-22-17(20)21)15(29)25-12(9-26)16(30)31/h10-12,26H,1-9,18-19H2,(H,23,27)(H,24,28)(H,25,29)(H,30,31)(H4,20,21,22)/t10-,11-,12-/m0/s1

InChI-Schlüssel

CETCMWHZXKLPHB-SRVKXCTJSA-N

Isomerische SMILES

C(CCN)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)O)NC(=O)CN

Kanonische SMILES

C(CCN)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)O)NC(=O)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.